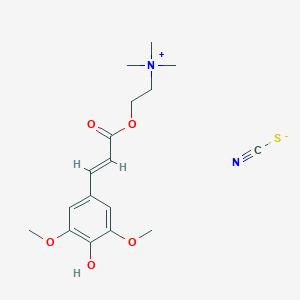

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Choline is an essential nutrient for humans and many other animals . It is a structural part of phospholipids and a methyl donor in metabolic one-carbon chemistry . It is a cation with the chemical formula [(CH3)3NCH2CH2OH]+ . Choline forms various salts, for example, choline chloride and choline bitartrate .

Synthesis Analysis

Choline is synthesized in the body and can also be consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .

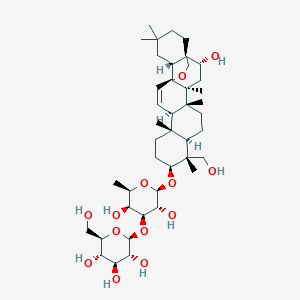

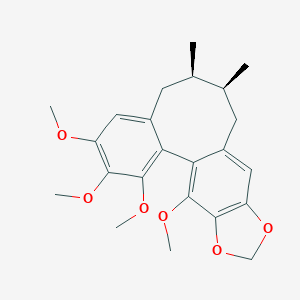

Molecular Structure Analysis

Choline is a quaternary ammonium cation . The cholines are a family of water-soluble quaternary ammonium compounds . Choline is the parent compound of the cholines class, consisting of ethanolamine residue having three methyl groups attached to the same nitrogen atom .

Chemical Reactions Analysis

Choline is involved in many chemical reactions in the body. It is the precursor for the neurotransmitter acetylcholine (AcCho) and is a major source of methyl groups in the diet; these are important for various cellular methylation reactions . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .

Physical And Chemical Properties Analysis

Choline is a quaternary amine that is synthesized in the body or consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach .

Scientific Research Applications

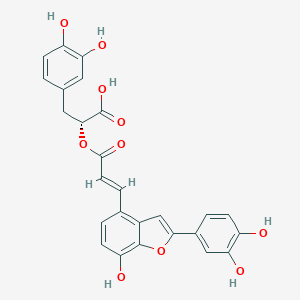

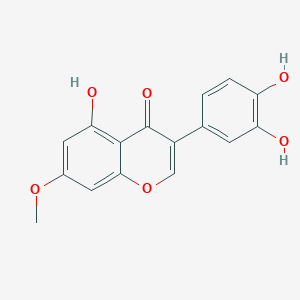

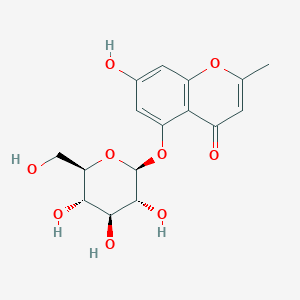

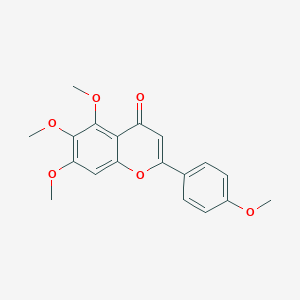

Antioxidant Activities and Cancer Prevention

4-Hydroxy-3,5-dimethoxycinnamate has demonstrated antioxidant activities that may offer protection against inflammation and cancer. It has the ability to cross cell membranes and inhibit the release of pro-inflammatory cytokines .

Drug Delivery Systems

Bioimaging Techniques

Cell Membrane Synthesis

Choline is crucial for the synthesis of phosphatidylcholine and sphingomyelin — phospholipids that are significant components of cell membranes .

Cardiovascular Health

Research suggests that choline may help maintain cardiovascular health by reducing blood pressure and possibly influencing cardiovascular disease risk .

Neurotransmitter Synthesis

Choline serves as a precursor for the neurotransmitter acetylcholine, which is essential for muscle movement, memory, and other nervous system functions .

Waste Water Treatment

Thiocyanate is used in various industrial processes and can be treated in wastewater to prevent environmental contamination. Biological systems are capable of removing thiocyanate effectively .

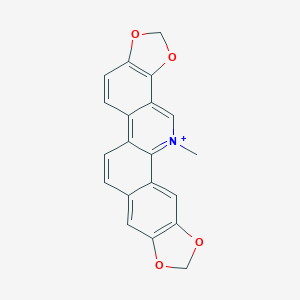

Antibacterial and Anticancer Applications

Thiocyanate derivatives are found in natural products and synthetic drugs, exhibiting antibacterial, antiparasitic, and anticancer activities. Thiocyanation reactions are used to construct SCN-containing small organic molecules with these properties .

Each of these applications demonstrates the diverse potential of these compounds in scientific research across various fields.

Methyl 4-hydroxy-3-methoxycinnamate - Thermo Fisher Scientific Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate - Smolecule Choline: Sources, benefits and deficiency - Live Science Choline - Consumer - Office of Dietary Supplements (ODS) Choline: An Essential Nutrient for Human Health - MDPI Treatment of thiocyanate-containing wastewater - Springer Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry

Mechanism of Action

Safety and Hazards

Future Directions

The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .

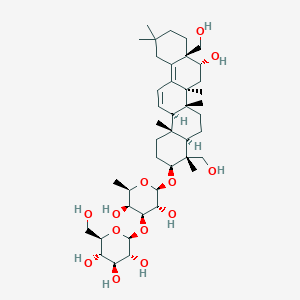

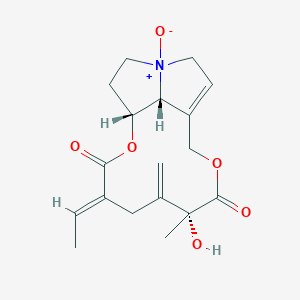

properties

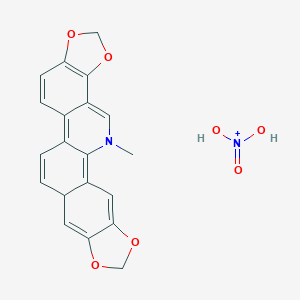

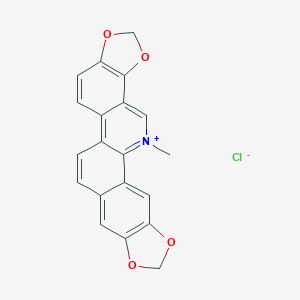

| { "Design of the Synthesis Pathway": "The synthesis pathway of choline thiocyanate 4-hydroxy-3,5-dimethoxycinnamate involves the reaction of choline chloride, thiocyanic acid, and 4-hydroxy-3,5-dimethoxycinnamic acid in the presence of a suitable solvent and reagents.", "Starting Materials": [ "Choline chloride", "Thiocyanic acid", "4-hydroxy-3,5-dimethoxycinnamic acid", "Solvent", "Reagents" ], "Reaction": [ "Dissolve choline chloride in a suitable solvent", "Add thiocyanic acid to the solution and stir for 30 minutes", "Add 4-hydroxy-3,5-dimethoxycinnamic acid to the reaction mixture and stir for 4 hours", "Heat the reaction mixture to a suitable temperature and stir for 2 hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with a suitable solvent and dry it under vacuum", "Obtain choline thiocyanate 4-hydroxy-3,5-dimethoxycinnamate as a white solid" ] } | |

CAS RN |

7431-77-8 |

Product Name |

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate |

Molecular Formula |

C16H24NO5·CNS |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

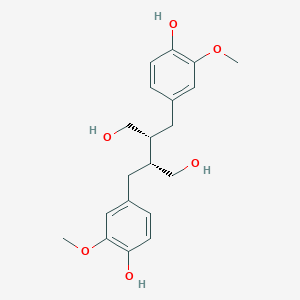

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |

InChI Key |

YLELSNOPYHTYTB-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

synonyms |

4-Hydroxy-3,5-dimethoxycinnamate choline thiocyanate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.